2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the cyclopenta[d]pyrimidin-4-yl group suggests that the molecule may have a cyclic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamidophenyl group could potentially undergo acylation or nucleophilic substitution reactions . The dimethylamino group could act as a base, accepting a proton to form a positively charged ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Compounds with heterocyclic derivatives, akin to the queried chemical structure, have been studied for their formation and structural characteristics. For example, the formation and X-ray structure determination of related compounds have been reported, indicating the importance of structural analysis in understanding the chemical properties and potential applications of such molecules (J. Banfield, G. Fallon, & B. M. Gatehouse, 1987).
Antimicrobial Activity
Research into compounds incorporating moieties similar to those in the query shows significant antimicrobial activities. Studies on new heterocycles incorporating various moieties have demonstrated their potential as antimicrobial agents, highlighting the role of complex organic compounds in developing new therapeutics (S. Bondock, Ramy Rabie, H. Etman, & A. Fadda, 2008).
Radiosynthesis for Imaging
The radiosynthesis of compounds for imaging, particularly in positron emission tomography (PET), is another area of application. Compounds with structural elements similar to the query have been used in the development of selective radioligands, illustrating the intersection of chemistry and medical imaging technologies (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).
Novel Therapeutic Applications
The exploration of novel therapeutic applications, including anticonvulsant and antimicrobial activities, is a significant area of research. The synthesis of derivatives and evaluation of their biological activities underline the potential of complex compounds in contributing to the development of new drugs and therapeutic strategies (H. Severina, O. Skupa, N. Voloshchuk, & V. Georgiyants, 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .
Future Directions
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-15(28)23-16-7-4-8-17(13-16)24-20(29)14-31-21-18-9-5-10-19(18)27(22(30)25-21)12-6-11-26(2)3/h4,7-8,13H,5-6,9-12,14H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGQKHVAPAETMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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